molecular formula C17H13BrO7 B10852097 2-(4-Bromo-2-(4-(carboxymethoxy)benzoyl)phenoxy)acetic acid

2-(4-Bromo-2-(4-(carboxymethoxy)benzoyl)phenoxy)acetic acid

Cat. No.: B10852097
M. Wt: 409.2 g/mol
InChI Key: PTQLZKRWKHXUJU-UHFFFAOYSA-N
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Description

NSC-106084 is a chemical compound known for its inhibitory activity against DNA methyltransferases (DNMTs). DNA methylation is an epigenetic modification that involves the transfer of a methyl group from S-adenosylmethionine to the C5 position of cytosine, leading to gene silencing. Aberrant DNA methylation is associated with various diseases, including cancer. Inhibition of DNMTs can promote the demethylation and reactivation of epigenetically silenced genes .

Preparation Methods

The synthesis of NSC-106084 involves several steps. The synthetic route typically includes the following steps:

Industrial production methods for NSC-106084 may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

NSC-106084 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: NSC-106084 can be reduced using reducing agents to form reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

NSC-106084 has several scientific research applications, including:

Mechanism of Action

NSC-106084 exerts its effects by inhibiting DNA methyltransferases (DNMTs). DNMTs are enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine to the C5 position of cytosine in DNA. By inhibiting DNMTs, NSC-106084 prevents the methylation of DNA, leading to the reactivation of epigenetically silenced genes. This mechanism is particularly relevant in the context of cancer, where the reactivation of tumor suppressor genes can inhibit tumor growth .

Comparison with Similar Compounds

NSC-106084 is similar to other DNMT inhibitors, such as NSC-14778. it has unique properties that distinguish it from other compounds. For example, while NSC-14778 is moderately active against DNMT1, 3A/3L, and 3B/3L, resynthesized NSC-106084 was found to be inactive under certain assay conditions .

Similar Compounds

  • NSC-14778
  • 5-Azacytidine
  • Decitabine

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications .

Properties

Molecular Formula

C17H13BrO7

Molecular Weight

409.2 g/mol

IUPAC Name

2-[4-[5-bromo-2-(carboxymethoxy)benzoyl]phenoxy]acetic acid

InChI

InChI=1S/C17H13BrO7/c18-11-3-6-14(25-9-16(21)22)13(7-11)17(23)10-1-4-12(5-2-10)24-8-15(19)20/h1-7H,8-9H2,(H,19,20)(H,21,22)

InChI Key

PTQLZKRWKHXUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)OCC(=O)O)OCC(=O)O

Origin of Product

United States

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